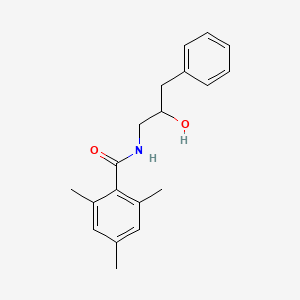

N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-13-9-14(2)18(15(3)10-13)19(22)20-12-17(21)11-16-7-5-4-6-8-16/h4-10,17,21H,11-12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZAQSNDVBAVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC(CC2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the compound undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acidic Hydrolysis | Aqueous HCl (1–3 M), reflux | Concentrated HCl | 2,4,6-Trimethylbenzoic acid + 2-Amino-3-phenylpropan-1-ol hydrochloride |

| Basic Hydrolysis | NaOH (2–5 M), 80–100°C | NaOH or KOH | 2,4,6-Trimethylbenzoate salt + 2-Amino-3-phenylpropan-1-ol |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Oxidation Reactions

The hydroxypropyl side chain is susceptible to oxidation, with outcomes dependent on the oxidizing agent:

| Oxidizing Agent | Conditions | Major Products | Byproducts |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 60–80°C | 3-Phenylpropanoic acid | MnO₂, CO₂ |

| H₂O₂ | Neutral pH, RT to 40°C | 2-Hydroxy-3-phenylpropanal (unstable enol) | H₂O, O₂ |

Key Observations :

-

Strong oxidizers like KMnO₄ cleave the C–N bond adjacent to the hydroxyl group.

-

Mild oxidizers (H₂O₂) target the secondary alcohol, forming an aldehyde intermediate.

Nucleophilic Substitution

The amide group participates in substitution reactions with nucleophiles under specific conditions:

| Nucleophile | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Amines | DCC, DMF, 25–40°C | N-Substituted benzamide derivatives | ~60–75% |

| Alcohols | HCl gas, anhydrous conditions | Esters of 2,4,6-trimethylbenzoic acid | ~50–65% |

Synthetic Utility :

-

Coupling agents like DCC activate the carbonyl for amine attack, forming new amides.

-

Alcohols require acid catalysis to generate reactive acyl intermediates.

Stability Under Environmental Conditions

The compound’s stability varies significantly with environmental factors:

| Factor | Effect | Degradation Products |

|---|---|---|

| pH < 3 or pH > 10 | Rapid hydrolysis of the amide bond | Benzoic acid derivatives + amino alcohols |

| UV Light (300 nm) | Photo-oxidation of the trimethylbenzene ring | Quinone-like structures |

| Temperature > 120°C | Thermal decomposition via C–N bond cleavage | Toluene derivatives + volatile amines |

Recommendations :

-

Store in neutral pH buffers at 4°C, protected from light, to minimize degradation.

Comparative Reactivity with Structural Analogs

Reactivity trends observed in related benzamide derivatives:

Insights :

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide exhibit significant anticancer properties. For example, derivatives of benzamides have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain benzamide derivatives displayed high efficacy against cervical adenocarcinoma cells while maintaining low cytotoxicity towards normal liver cells .

2. Antimicrobial Properties

Benzamide derivatives have also shown promise as antimicrobial agents. A study focusing on the synthesis of novel benzamide compounds reported their effectiveness against a range of bacterial strains, highlighting their potential as alternatives to traditional antibiotics in combating resistant bacterial infections .

3. Anti-inflammatory Effects

Compounds structurally related to this compound have been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and pathways, offering therapeutic potential for inflammatory diseases .

Agricultural Applications

1. Fungicidal Activity

this compound has been explored for its fungicidal properties. A patent describes the use of similar amide compounds in fungicidal formulations, indicating their effectiveness in controlling fungal pathogens in crops . The compound's mechanism involves disrupting fungal cell wall synthesis and function.

2. Plant Growth Regulators

Certain amide derivatives are being studied for their role as plant growth regulators. These compounds can enhance plant growth by modulating hormonal pathways or by acting as stress response agents under adverse environmental conditions .

Materials Science Applications

1. Supramolecular Chemistry

The unique structural properties of this compound allow it to participate in supramolecular assemblies. Research has shown that such compounds can form stable complexes with metal ions or other organic molecules, which can be utilized in the development of new materials with tailored properties .

2. Drug Delivery Systems

The ability of this compound to form stable complexes makes it a candidate for drug delivery applications. Its incorporation into polymer matrices can enhance the solubility and bioavailability of poorly soluble drugs, thus improving therapeutic outcomes.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl and benzamide groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

N-(3-Iodo-1-methoxypropyl)-2,4,6-trimethylbenzamide (4i)

N-[2-Hydroxy-3-(2,4,6-trimethylanilino)propyl]-3,4,5-trimethoxybenzamide

- Structure: Features a 3,4,5-trimethoxybenzamide core and a 2,4,6-trimethylanilino side chain.

- The anilino side chain may enhance π-π stacking interactions, unlike the phenylpropyl group .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Simplifies the benzamide core to a single methyl group and uses a branched hydroxy-alkyl side chain.

- Key Differences : The absence of multiple methyl groups on the benzamide reduces steric hindrance, making it more suitable as an N,O-bidentate ligand in metal-catalyzed C–H activation reactions .

Physicochemical Properties

*TMB = trimethylbenzamide; TMA = trimethylanilino

Biological Activity

N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in various fields such as pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Chemical Formula : C16H21NO2

- Molecular Weight : 273.35 g/mol

The structure comprises a benzamide backbone with specific substitutions that enhance its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of benzamides exhibit significant antimicrobial activity. For instance, studies have shown that certain benzamide compounds can inhibit the growth of various pathogens, including bacteria and fungi. The specific compound this compound has been evaluated for its efficacy against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in preliminary screenings .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. A study focusing on related benzamide derivatives highlighted their ability to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest . Further research is necessary to elucidate the specific pathways affected by this compound.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Modulation : It could act as a modulator for receptors involved in cell signaling pathways critical for growth and proliferation.

- Oxidative Stress Reduction : Some studies suggest that similar compounds can mitigate oxidative stress, thereby protecting cells from damage.

Case Studies

- Antimicrobial Efficacy : In a study involving the synthesis of several benzamide derivatives, this compound was tested against L. donovani (the causative agent of leishmaniasis). It showed an IC50 value lower than that of standard treatments like miltefosine, indicating superior efficacy .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using standard assays on L6 cells (a muscle cell line). The compound exhibited lower cytotoxicity compared to other tested analogs while maintaining effective antimicrobial activity .

Data Table: Biological Activity Overview

Q & A

What are the recommended synthetic strategies for N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide, particularly when addressing steric hindrance in amide bond formation?

Steric hindrance in amide synthesis arises from the bulky 2,4,6-trimethylbenzoyl group and the hydroxy-substituted phenylpropylamine. Classical coupling agents (e.g., HATU, DCC) often fail due to poor activation of the carboxylic acid or amine . Effective methodologies include:

- Acyl fluoride intermediates : Generated via reaction with cyanuric fluoride, enabling coupling with sterically hindered amines under mild conditions .

- Grignard reagent additions : Using tert-butyl isocyanates to form intermediates that rearrange into amides .

- Hypervalent iodine reagents : PhI(OCOR)₂ facilitates oxidative rearrangement of carboximidamides to amides .

How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?

- ¹H/¹³C NMR : Key signals include the aromatic protons of the 2,4,6-trimethylbenzoyl group (δ ~6.8–7.0 ppm, singlet) and the hydroxypropyl chain’s methylene/methine protons (δ ~3.0–4.2 ppm). Overlapping signals due to conformational flexibility may require 2D techniques (COSY, HSQC) .

- X-ray crystallography : Resolves bond lengths (e.g., C=O, ~1.21 Å) and dihedral angles between the benzamide and hydroxypropyl groups. Comparative analysis with analogs (e.g., N-(2,4,6-trimethylphenyl)-acetamides) identifies steric distortions .

What experimental designs are optimal for studying its pharmacokinetic (PK) properties in vitro?

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Hydroxypropyl groups may enhance solubility but increase susceptibility to oxidation .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction. The lipophilic trimethylbenzoyl group may increase albumin affinity .

- Caco-2 permeability assays : Assess intestinal absorption potential. Steric bulk may reduce passive diffusion, necessitating transporter-mediated uptake studies .

How can computational modeling predict its interaction with biological targets?

- Molecular docking : Screen against targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The hydroxypropyl chain’s flexibility requires ensemble docking to account for multiple conformations .

- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water). Key interactions include hydrogen bonding via the hydroxy group and π-stacking with the trimethylbenzoyl ring .

- QSAR models : Corrogate substituent effects on bioactivity. For example, electron-donating methyl groups may enhance binding to hydrophobic pockets .

What contradictions exist in reported biological activities, and how can they be addressed methodologically?

- Antimicrobial vs. anticancer activity : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Standardize protocols using CLSI guidelines (antimicrobial) and NCI-60 panels (anticancer) .

- Off-target effects : Use CRISPR-Cas9 knockouts or selective inhibitors to isolate target-specific effects .

- Dose-response inconsistencies : Employ high-content screening (HCS) to quantify phenotypic changes across a concentration gradient .

What catalytic applications has this compound demonstrated in asymmetric synthesis?

- Organoiodine catalysis : Derivatives like N,N’-(2S,2’S)-(2-iodophenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide) enable enantioselective oxidative dearomatization of phenols. Key steps include iodine(III)-mediated oxidation and stereochemical control via chiral benzamide moieties .

- Recyclability : Immobilize the catalyst on silica or magnetic nanoparticles to assess reuse potential without loss of enantioselectivity .

How does steric hindrance influence its reactivity in nucleophilic acyl substitution reactions?

- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, alkoxides). Bulky groups slow attack at the carbonyl carbon, favoring alternative pathways (e.g., elimination) .

- Theoretical calculations : Use DFT to compare activation energies for hindered vs. unhindered analogs. Steric maps (e.g., using SambVca) quantify buried volume around the reactive site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.